molecular formula C17H18N2O3S B2641924 N-((5-cyclopropylpyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034393-16-1

N-((5-cyclopropylpyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2641924
CAS RN: 2034393-16-1
M. Wt: 330.4
InChI Key: DMRZGDSNPOLGJH-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzofuran sulfonamides, which are known for their ability to modulate the activity of certain enzymes and receptors in the body. In

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research indicates that compounds similar to N-((5-cyclopropylpyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide have been evaluated for their potential in blocking cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Such compounds have shown promise in vitro and in vivo, contributing to the development of selective inhibitors with favorable pharmacokinetic profiles (Penning et al., 1997).

Development of Analytical Techniques

  • The compound has been involved in the development of sensitive analytical methods like enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotics in biological samples. This demonstrates its utility in enhancing food safety and regulatory compliance (Adrián et al., 2009).

Chemical Synthesis Innovations

  • There has been progress in the chemical synthesis of sulfonamides, including those structurally related to the compound . These advancements in synthetic methods expand the possibilities for creating various sulfonamide-based compounds for different applications (Rozentsveig et al., 2013).

Environmental Degradation Studies

  • The compound has been used in studying the environmental degradation of sulfonamide antibiotics, highlighting the need to understand the persistence and breakdown of such chemicals in the environment (Ricken et al., 2013).

Sensor Development

  • Sulfonamides have been utilized in developing sensors for detecting specific substances in biological samples. This showcases their role in improving diagnostic methods and monitoring drug levels in clinical settings (Chasta & Goyal, 2015).

Antimicrobial Research

  • Compounds structurally related to the mentioned sulfonamide have been synthesized and evaluated for their antimicrobial activity, showcasing their potential in developing new antibacterial and antifungal agents (Azzam et al., 2020).

Protein Binding Studies

  • Sulfonamides, including those structurally similar to the compound , have been used in studies to understand protein binding mechanisms. This research contributes to a better understanding of drug-protein interactions and their implications (Jun et al., 1971).

Molecular Structure Analysis

  • The study of sulfonamides, including structurally related compounds, has extended to analyzing their crystal structures. This contributes to understanding the molecular properties that influence their pharmacological activity (Cai et al., 2009).

Pharmacological Mechanism Research

  • Research on sulfonamides, including compounds structurally similar to the one , has contributed to understanding the pharmacological mechanisms of antimicrobial action. This aids in the design of more effective antibiotics and understanding resistance mechanisms (Roland et al., 1979).

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-23(21,16-3-4-17-14(8-16)5-6-22-17)19-10-12-7-15(11-18-9-12)13-1-2-13/h3-4,7-9,11,13,19H,1-2,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRZGDSNPOLGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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